

### MK-319: An Aldose Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | MK 319    |           |  |  |
| Cat. No.:            | B13437780 | Get Quote |  |  |

MK-319 is identified as a selective inhibitor of aldose reductase, an enzyme implicated in the complications of diabetes.

### **Cellular Target: Aldose Reductase (AR)**

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. It catalyzes the reduction of glucose to sorbitol, a reaction that, when excessively activated during hyperglycemia, contributes to diabetic complications by inducing osmotic stress and depleting NADPH, leading to increased oxidative stress.

**Ouantitative Data** 

| Compound | Target           | IC50   | Indication        |
|----------|------------------|--------|-------------------|
| MK-319   | Aldose Reductase | 0.3 μΜ | Diabetes Research |

## **Signaling Pathway**

Inhibition of aldose reductase by MK-319 blocks the conversion of glucose to sorbitol, thereby mitigating the downstream pathological effects of the polyol pathway.





Click to download full resolution via product page

Caption: Inhibition of the Polyol Pathway by MK-319.

### **Experimental Protocols**

Aldose Reductase Inhibition Assay (General Protocol):

- Enzyme Preparation: Recombinant human aldose reductase is purified.
- Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 6.2) containing NADPH, DL-glyceraldehyde as the substrate, and varying concentrations of the inhibitor (MK-319).
- Initiation and Measurement: The reaction is initiated by the addition of the enzyme. The
  oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm using
  a spectrophotometer.



 IC50 Determination: The concentration of MK-319 that causes 50% inhibition of aldose reductase activity (IC50) is calculated from the dose-response curve.

# ABBV-319: A CD19-Targeting Antibody-Drug Conjugate

ABBV-319 is an investigational antibody-drug conjugate (ADC) designed for the treatment of B-cell malignancies.[1][2]

## Cellular Targets: CD19 and Glucocorticoid Receptor (GR)

ABBV-319 has a dual mechanism of action targeting two distinct cellular components:

- CD19: A transmembrane protein expressed on the surface of B-lymphocytes. It is a critical co-receptor for the B-cell receptor (BCR) and is involved in B-cell activation and proliferation.
- Glucocorticoid Receptor (GR): An intracellular receptor that, upon activation, translocates to the nucleus and modulates the transcription of genes involved in apoptosis and inflammation.

#### **Mechanism of Action**

ABBV-319 consists of three key components:

- A monoclonal antibody that specifically targets CD19 on B-cells.
- A glucocorticoid receptor modulator (GRM) payload.
- A linker that connects the antibody to the payload.

The proposed mechanism involves:

- Binding: The antibody component of ABBV-319 binds to CD19 on malignant B-cells.
- Internalization: The ADC-CD19 complex is internalized by the cell.
- Payload Release: The GRM payload is released from the antibody within the cell.







- GR Activation: The GRM binds to and activates the intracellular glucocorticoid receptor.
- Apoptosis Induction: The activated GR translocates to the nucleus and initiates a signaling cascade that leads to apoptosis (programmed cell death) of the cancer cell.[1][2]

Additionally, the antibody backbone of ABBV-319 is afucosylated, which enhances its ability to mediate antibody-dependent cellular cytotoxicity (ADCC).[1]





Click to download full resolution via product page

Caption: Mechanism of Action of ABBV-319.



### **Clinical Development**

ABBV-319 is being investigated in a Phase 1 clinical trial (NCT05512390) for patients with relapsed/refractory B-cell malignancies.

## A-319: A Recombinant CD19xCD3 Bispecific Antibody

A-319 is an investigational bispecific antibody designed to treat systemic lupus erythematosus (SLE).

## Cellular Targets: CD19 and CD3

A-319 simultaneously targets two different cell surface proteins:

- CD19: Expressed on pathogenic B-cells, which are responsible for producing autoantibodies in SLE.
- CD3: A component of the T-cell receptor complex on T-cells. Engagement of CD3 activates
  the T-cell.

#### **Mechanism of Action**

A-319 functions by redirecting T-cells to kill pathogenic B-cells:

- Bridging: One arm of the A-319 antibody binds to CD19 on a B-cell, while the other arm binds to CD3 on a T-cell, forming a bridge between the two cells.
- T-cell Activation: The engagement of CD3 by A-319 activates the T-cell.
- B-cell Lysis: The activated T-cell releases cytotoxic granules (e.g., perforin and granzymes) that induce the death of the targeted B-cell.





Click to download full resolution via product page

Caption: T-cell mediated killing of B-cells by A-319.

## **Clinical Development**

A clinical trial is underway to evaluate the safety, efficacy, pharmacokinetics, and pharmacodynamics of A-319 in patients with active/refractory SLE.

# SLAMF7 (CD319): A Therapeutic Target in Multiple Myeloma

SLAMF7, also known as CD319, is a cell surface glycoprotein that is highly expressed on multiple myeloma (MM) cells and is also present on natural killer (NK) cells. It serves as a therapeutic target for monoclonal antibodies like elotuzumab.

## **Cellular Function and Signaling**

The function of SLAMF7 is complex and can be both activating and inhibitory depending on the cellular context and the presence of associated signaling proteins.

- On Myeloma Cells: SLAMF7 is involved in cell adhesion and growth promotion through homophilic (SLAMF7-SLAMF7) interactions.
- On NK Cells: SLAMF7 acts as an activating receptor. When engaged, it triggers NK cellmediated cytotoxicity against SLAMF7-expressing target cells.



## **Therapeutic Targeting with Monoclonal Antibodies**

Monoclonal antibodies targeting SLAMF7, such as elotuzumab, work through several mechanisms:

- Antibody-Dependent Cellular Cytotoxicity (ADCC): The antibody binds to SLAMF7 on myeloma cells, and the Fc portion of the antibody is recognized by Fc receptors (like CD16) on NK cells, leading to the killing of the myeloma cell.
- Direct NK Cell Activation: The antibody can also directly bind to SLAMF7 on NK cells, activating them and enhancing their anti-myeloma activity.
- Inhibition of Myeloma Cell Adhesion: By blocking SLAMF7-SLAMF7 interactions, the antibody can inhibit the adhesion of myeloma cells within the bone marrow microenvironment.



Click to download full resolution via product page

Caption: Mechanisms of anti-SLAMF7 monoclonal antibodies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABBV-319: a CD19-targeting glucocorticoid receptor modulator antibody-drug conjugate therapy for B-cell malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [MK-319: An Aldose Reductase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13437780#cellular-targets-of-mk-319]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com